molecular formula C9H13NO B568138 3-(sec-Butyl)-1H-pyrrole-2-carbaldehyde CAS No. 117068-04-9

3-(sec-Butyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B568138
CAS No.: 117068-04-9
M. Wt: 151.209
InChI Key: PCGGFDBIUABDAZ-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The discovery and characterization of 3-(sec-Butyl)-1H-pyrrole-2-carbaldehyde emerged from the broader historical development of pyrrole chemistry, which traces its origins to the pioneering work of Friedrich Ferdinand Runge in 1834, who first detected pyrrole as a constituent of coal tar. The systematic study of pyrrole derivatives gained momentum throughout the 19th and 20th centuries, with significant contributions from Hans Fischer, whose synthesis of pyrrole-containing haemin was recognized with the Nobel Prize. The specific compound this compound was subsequently developed as researchers sought to expand the diversity of substituted pyrrole aldehydes for pharmaceutical and materials science applications.

The chemical identification of this compound is documented under the Chemical Abstracts Service number 117068-04-9, with its systematic International Union of Pure and Applied Chemistry name being 3-butan-2-yl-1H-pyrrole-2-carbaldehyde. The compound belongs to the broader class of pyrrole-2-carboxaldehydes, which have been extensively studied since John and colleagues demonstrated in the 1970s that planar syn-conformations are thermodynamically more stable than anti-structures in pyrrole-2-carbaldehyde systems. This foundational understanding of conformational preferences has been crucial for the subsequent development and optimization of substituted derivatives like this compound.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its dual functionality and structural versatility. Heterocyclic compounds containing nitrogen have been recognized for their therapeutic potential, with pyrrole and pyrrolidine analogs demonstrating diverse biological activities including anticancer, anti-inflammatory, antiviral, and antitubercular properties. The specific architectural features of this compound, incorporating both the electron-rich pyrrole ring system and the electrophilic aldehyde group, position it as a valuable synthetic intermediate for accessing complex molecular frameworks.

The compound's significance extends to its role in modern synthetic methodology, particularly in multicomponent reactions and cycloaddition processes. Recent advances in pyrrole chemistry have demonstrated the utility of pyrrole-2-carbaldehyde derivatives in catalytic enantioselective transformations, including [6 + 2]-cycloaddition reactions with aryl acetaldehydes to produce densely substituted pyrrolizin structures. The secondary butyl substituent in this compound provides additional steric and electronic modulation, potentially influencing both reactivity patterns and stereochemical outcomes in these transformations.

Furthermore, the compound represents an important structural motif found in various natural products and pharmaceutically relevant molecules. Pyrrole-containing secondary metabolites such as prodigiosin, myrmicarin, and sceptrin exhibit significant biological activities, and the availability of substituted pyrrole aldehydes like this compound enables synthetic access to these complex natural product frameworks.

Overview of Pyrrole Derivatives in Chemical Research

The field of pyrrole derivative research has experienced remarkable growth, driven by the recognition of these compounds' fundamental importance in biological systems and their versatility as synthetic building blocks. Pyrrole derivatives serve as essential components in numerous biomolecules, including chlorophyll, hemoglobin, myoglobin, and cytochrome, where they participate in critical processes such as photosynthesis, oxygen transport, and redox cycling reactions. This biological precedence has motivated extensive research into synthetic pyrrole derivatives for pharmaceutical applications.

Contemporary research in pyrrole chemistry encompasses several key areas, including the development of novel synthetic methodologies for pyrrole construction, the exploration of pyrrole derivatives as anticancer agents, and the investigation of structure-activity relationships in pyrrole-based pharmaceuticals. Multi-component reactions have emerged as particularly powerful tools for pyrrole synthesis, enabling the rapid assembly of complex substituted pyrroles from simple starting materials under mild conditions. These methodologies have proven especially valuable for generating libraries of pyrrole derivatives for biological screening.

Recent investigations have highlighted the potential of pyrrole derivatives in addressing contemporary therapeutic challenges. Studies have demonstrated that pyrrole compounds can exhibit dose- and time-dependent cytotoxic activity against tumor cell lines, with certain derivatives showing particular efficacy against colon cancer cells. The structural diversity accessible through pyrrole chemistry, exemplified by compounds like this compound, provides researchers with valuable tools for medicinal chemistry optimization and lead compound development.

Compound Class Representative Examples Biological Activity Research Applications
Pyrrole-2-carboxaldehydes This compound Synthetic intermediate Pharmaceutical synthesis
Tambjamines Bipyrrole derivatives Antileishmanial Antiparasitic drug development
Pyrrolo[2,3-d]pyrimidines Nucleophilic addition products Antitumor Cancer chemotherapy
Pyrrolizin derivatives Cycloaddition products Variable Drug discovery

Properties

CAS No.

117068-04-9

Molecular Formula

C9H13NO

Molecular Weight

151.209

IUPAC Name

3-butan-2-yl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C9H13NO/c1-3-7(2)8-4-5-10-9(8)6-11/h4-7,10H,3H2,1-2H3

InChI Key

PCGGFDBIUABDAZ-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(NC=C1)C=O

Synonyms

1H-Pyrrole-2-carboxaldehyde, 3-(1-methylpropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-2-carbaldehyde Derivatives with Varying Alkyl Substituents

The table below compares key properties of 3-(sec-Butyl)-1H-pyrrole-2-carbaldehyde with analogs bearing different alkyl groups:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-(sec-Butyl) C₉H₁₃NO 151.21 Moderate lipophilicity; steric hindrance due to branched alkyl chain
3-(n-Butyl)-1H-pyrrole-2-carbaldehyde 3-(n-Butyl) C₉H₁₃NO 151.21 Higher solubility in polar solvents due to linear alkyl chain
3-(tert-Butyl)-1H-pyrrole-2-carbaldehyde 3-(tert-Butyl) C₉H₁₃NO 151.21 High steric hindrance; reduced reactivity in electrophilic substitution
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde 1-Benzyl, 5-(hydroxymethyl) C₁₃H₁₃NO₂ 227.25 Enhanced hydrophilicity; versatile for functionalization

Key Findings :

  • Steric Effects : The sec-butyl group imposes intermediate steric hindrance compared to linear (n-butyl) and bulkier (tert-butyl) analogs, affecting reaction kinetics in nucleophilic additions or cyclizations.
  • Lipophilicity : Branched alkyl chains (sec-/tert-butyl) increase logP values, enhancing membrane permeability in biological systems but reducing aqueous solubility.
  • Synthetic Flexibility : The hydroxymethyl and benzyl groups in the 1-benzyl analog (Table) enable diverse functionalization pathways, unlike the sec-butyl variant, which is less reactive toward further derivatization .

Comparison with Non-Pyrrole sec-Butyl Compounds

The sec-butyl moiety is present in diverse chemical classes, such as phosphoramidocyanidates and chloroformates, but core structural differences lead to distinct properties:

sec-Butyl N-ethyl-N-methylphosphoramidocyanidate
  • Molecular Formula : C₈H₁₇N₂O₂P
  • Unlike pyrrole carbaldehydes, this compound’s phosphorus center enables nucleophilic attack, making it relevant in organophosphate research.
sec-Butyl Chloroformate
  • Toxicity Profile : Structural analogy to n-butyl chloroformate allows surrogate toxicity assessments. Mouse RD50 values (117 ppm for sec-butyl) indicate moderate respiratory irritation, comparable to isobutyl analogs .
  • Reactivity : The chloroformate group (–OCOCl) confers high electrophilicity, contrasting with the aldehyde group in pyrrole derivatives, which participates in condensation rather than acylative reactions.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(sec-Butyl)-1H-pyrrole-2-carbaldehyde?

A transition metal-free ethynylation approach, as demonstrated for structurally similar pyrrole-2-carbaldehydes, can be adapted . Key steps include:

  • Substrate selection : Use a pyrrole precursor with a pre-installed sec-butyl group at position 3.
  • Reaction optimization : Employ propiolic acid derivatives under basic conditions (e.g., KOH/DMSO) to introduce the aldehyde group at position 2.
  • Yield improvement : Monitor reaction temperature (typically 60–80°C) and stoichiometry to minimize side reactions. Characterization of intermediates via NMR (e.g., δ 9.5–10.0 ppm for aldehyde protons) and elemental analysis is critical for verifying structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : Confirm the sec-butyl group (e.g., δ 0.8–1.5 ppm for CH3_3 and CH2_2 protons) and aldehyde functionality (δ ~9.8 ppm in 1^1H NMR) .
  • FTIR : Identify the aldehyde C=O stretch (~1680–1720 cm1^{-1}) and pyrrole ring vibrations (~3100 cm1^{-1} for N-H) .
  • Elemental analysis : Validate empirical formulas (e.g., C9_9H13_{13}NO for the target compound) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data?

Discrepancies may arise from tautomerism, impurities, or crystallinity effects. For example:

  • Tautomeric equilibria : The aldehyde group may exist in keto-enol forms, altering NMR peak positions. Use variable-temperature NMR to assess dynamic equilibria .
  • Impurity analysis : Compare HRMS data with theoretical masses to detect byproducts (e.g., oxidation or dimerization products) .
  • Crystallinity : Recrystallize the compound and re-analyze melting points (e.g., 84–86°C for analogous derivatives ).

Q. What strategies enable functionalization of the aldehyde group in pyrrole-2-carbaldehydes?

The aldehyde group is highly reactive and can be:

  • Reduced : Use NaBH4_4 or LiAlH4_4 to generate (1H-pyrrol-2-yl)methanol derivatives .
  • Condensed : Engage in Knoevenagel or aldol reactions to form α,β-unsaturated carbonyl compounds for heterocyclic synthesis .
  • Protected : Convert to acetals using ethylene glycol under acidic conditions to stabilize the aldehyde during subsequent reactions .

Q. How does the sec-butyl substituent influence reactivity in heterocyclic synthesis?

The sec-butyl group introduces steric hindrance and electron-donating effects:

  • Steric effects : May slow nucleophilic attacks at position 3, favoring regioselectivity at position 5 in annulation reactions .
  • Electronic effects : The alkyl group increases electron density on the pyrrole ring, enhancing electrophilic substitution at position 4. Compare with phenyl- or furyl-substituted analogs for reactivity trends .

Q. What side reactions are common in the synthesis of 3-substituted pyrrole-2-carbaldehydes, and how can they be mitigated?

Common issues include:

  • Oligomerization : Occurs during ethynylation; suppress by using dilute conditions (<0.1 M) and low temperatures .
  • Oxidation : The aldehyde group may oxidize to carboxylic acid; add antioxidants like BHT or work under inert atmospheres .
  • Byproduct formation : Monitor reactions via TLC and purify using column chromatography (silica gel, hexane/EtOAc gradients) .

Data Contradiction Analysis

  • Conflicting yields : Ethynylation methods for similar compounds report yields ranging from 75–87% . Lower yields for 3-(sec-Butyl) derivatives may result from steric hindrance; optimize by increasing reaction time or catalyst loading.
  • Spectral mismatches : If 13^{13}C NMR data deviates from calculated values, verify substituent electronic effects (e.g., sec-butyl vs. phenyl groups altering chemical shifts by 2–5 ppm) .

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